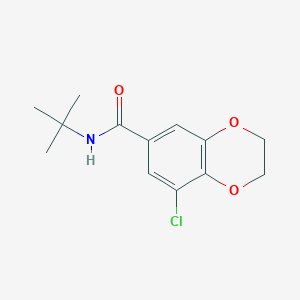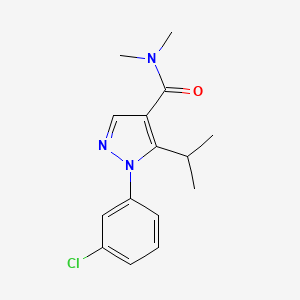
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BDD and is widely used in various fields of research, including pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been extensively used in scientific research due to its unique properties. This compound has been used as a tool compound to study the role of various enzymes and proteins in biological systems. It has also been used as a probe to investigate the mechanisms of action of various drugs and compounds.
Wirkmechanismus
The mechanism of action of N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide is not well understood. However, it is believed that this compound acts as an inhibitor of various enzymes and proteins involved in biological processes. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in biological processes, such as cytochrome P450 enzymes. It has also been shown to have antitumor activity in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has limitations for lab experiments. It is a synthetic compound that may not accurately represent the properties and mechanisms of natural compounds. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide in scientific research. One direction is the development of new compounds based on the structure of BDD that have improved properties and mechanisms of action. Another direction is the use of BDD as a tool compound to study the role of various enzymes and proteins in biological systems. Finally, BDD may be used in combination with other drugs and compounds to enhance their activity and effectiveness.
Conclusion
In conclusion, N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively used as a tool compound to study the role of various enzymes and proteins in biological systems. It has also been used as a probe to investigate the mechanisms of action of various drugs and compounds. While there are limitations to the use of BDD in lab experiments, its stable nature and well-understood properties make it a valuable tool for scientific research.
Synthesemethoden
The synthesis of N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide is a complex process that involves several steps. The first step involves the reaction of tert-butylamine with 2,3-dihydroxybenzoic acid, which results in the formation of N-tert-butyl-2,3-dihydroxybenzamide. This intermediate is then reacted with thionyl chloride to produce N-tert-butyl-2,3-dichlorobenzamide. The final step involves the reaction of N-tert-butyl-2,3-dichlorobenzamide with 1,4-benzoquinone to produce N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide.
Eigenschaften
IUPAC Name |
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)15-12(16)8-6-9(14)11-10(7-8)17-4-5-18-11/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONKFJAIXDDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C(=C1)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)
![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)


![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)

![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)